molecular formula C13H11F3N2O2 B13123247 Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate

Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13123247
M. Wt: 284.23 g/mol
InChI Key: NOFCUYWWBUESFL-UHFFFAOYSA-N
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Description

Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is a chemical compound known for its unique structural features and potential applications in various fields. The presence of the trifluoromethyl group and the pyrazole ring makes it an interesting subject for research in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by esterification with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. This can result in various pharmacological effects, including inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

  • 1-Phenethyl-3-(3-(trifluoromethyl)phenyl)thiourea
  • S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea
  • Berotralstat

Comparison: Ethyl 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate stands out due to its unique combination of the pyrazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher stability, better bioavailability, and more potent biological activity .

Properties

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

ethyl 1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)9-7-17-18(8-9)11-5-3-4-10(6-11)13(14,15)16/h3-8H,2H2,1H3

InChI Key

NOFCUYWWBUESFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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